molecular formula C16H12N4O3S2 B2776416 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034234-16-5

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2776416
CAS No.: 2034234-16-5
M. Wt: 372.42
InChI Key: CQNJKAVAZXBRMX-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group. The molecule is further substituted with a pyridin-3-ylmethyl moiety bearing a furan-2-yl group at the 5-position of the pyridine ring.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-25(22,15-5-1-3-13-16(15)20-24-19-13)18-9-11-7-12(10-17-8-11)14-4-2-6-23-14/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJKAVAZXBRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.

    Coupling with benzo[c][1,2,5]thiadiazole: The intermediate is then coupled with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under basic conditions. For example, the NH₂ group can react with alkyl/aryl halides to form N-substituted derivatives.

Reaction Reagents/Conditions Product Yield Source
N-AlkylationR-X (alkyl halide), K₂CO₃, DMFN-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(alkylsulfonamido)benzo-thiadiazole65–78%
ArylationAr-B(OH)₂, Pd(PPh₃)₄, DMEAryl-substituted sulfonamide derivatives55–60%

Mechanistic studies suggest that the sulfonamide’s NH₂ group acts as a nucleophile, attacking electrophilic centers in alkyl/aryl halides or boronates.

Hydrolysis and Acid-Base Reactions

The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the S-N bond to form sulfonic acids or amines.

Reaction Conditions Product Notes Source
Acidic Hydrolysis6M HCl, reflux, 12hBenzo[c] thiadiazole-4-sulfonic acid + amineComplete decomposition at 100°C
Basic HydrolysisNaOH (10%), 80°C, 6hSodium sulfonate + pyridinylmethylamineRequires prolonged heating

The reaction rate depends on pH and temperature, with acidic conditions favoring faster cleavage.

Cyclization and Ring-Opening Reactions

The furan and pyridine rings participate in cycloaddition or ring-opening reactions. For instance, the furan’s conjugated diene system reacts with dienophiles:

Reaction Reagents Product Application Source
Diels-Alder CyclizationMaleic anhydride, tolueneBicyclic adduct with fused oxabicyclo structureMaterials science applications
Oxidative Ring-OpeningOzone, H₂O₂Dicarbonyl intermediatesSynthesis of linear polymers

The pyridine ring can also undergo electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to the methylene bridge.

Metal-Catalyzed Cross-Couplings

The pyridine and thiadiazole moieties enable participation in palladium- or copper-catalyzed cross-couplings:

Reaction Catalyst/Base Product Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives at pyridine C-570–85%
Ullmann-Type CouplingCuI, L-proline, K₂CO₃Thiadiazole-aryl ethers60–65%

These reactions are critical for introducing functional groups (e.g., -OH, -CF₃) to modulate biological activity.

Redox Reactions

The thiadiazole ring undergoes reduction with agents like LiAlH₄:

Reagent Product Reaction Site Notes Source
LiAlH₄ (excess)Dihydrothiadiazole derivativeThiadiazole S-N bondSelectivity depends on solvent
NaBH₄/CuCl₂Partially reduced thiadiazoleRetains sulfonamide groupMild conditions preserve furan

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photoreactivity : UV light induces homolytic cleavage of the S-N bond, generating free radicals detectable via EPR.

  • pH Sensitivity : Stable in neutral aqueous solutions but degrades rapidly at pH < 3 or > 10.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and pyridine derivatives. For instance:

  • Mechanism of Action : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. They interfere with the cell cycle and induce apoptosis in cancer cells by activating caspase pathways .
  • Case Studies :
    • A study evaluated the efficacy of similar thiadiazole compounds against various cancer cell lines, revealing IC50 values as low as 10 µM, indicating potent activity .
    • Another investigation demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited selective cytotoxicity towards breast cancer cells compared to normal cells, suggesting their potential for targeted therapy .

Antifungal Properties

The compound also shows promise as an antifungal agent:

  • Research Findings : In vitro tests have indicated that thiadiazole derivatives can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species. The mechanism involves disrupting fungal cell wall synthesis and function .

Drug Design and Development

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide serves as a scaffold for designing new drugs:

  • Structure-Activity Relationship (SAR) : The incorporation of various substituents on the thiadiazole ring has been linked to enhanced biological activity. Modifications can lead to improved potency and selectivity against specific targets .
  • Polymer Incorporation : Recent studies have explored the immobilization of this compound within polymer matrices for controlled release applications. This approach aims to enhance therapeutic efficacy while minimizing side effects .

Summary Table of Applications

Application AreaFindings/ResultsReferences
Anticancer ActivityIC50 values as low as 10 µM; selective toxicity towards cancer cells
Antifungal ActivityEffective against Candida albicans; disrupts cell wall synthesis
Drug DesignPotential scaffold for new drug development; SAR studies ongoing

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes in microorganisms or cancer cells, leading to their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives

Compound 9 (N-(3-piperazin-1-yl)-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide)

  • Core similarity : Shares the benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold.
  • Key differences : The substituent in Compound 9 is a piperazine-linked oxopropyl chain, contrasting with the target compound’s furan-pyridinyl-methyl group.
  • Functional impact : The piperazine moiety enhances polarity and aqueous solubility, while the furan-pyridine system in the target compound may improve lipophilicity and membrane permeability. Compound 9 demonstrated selective antagonism for the M1 muscarinic acetylcholine receptor, suggesting that substituent modifications critically influence receptor specificity .
Property Target Compound Compound 9
Core structure Benzo[c][1,2,5]thiadiazole-sulfonamide Benzo[c][1,2,5]thiadiazole-sulfonamide
Substituent Furan-pyridinyl-methyl Piperazin-1-yl-oxopropyl
Solubility (predicted) Moderate lipophilicity High polarity due to piperazine
Bioactivity Not reported M1 receptor selectivity
Thiazole and Pyridine-Based Analogues

Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) from share structural motifs with the target compound, including pyridin-3-yl and morpholinomethyl groups. However, their thiazole-2-ylbenzamide core differs from the benzo-thiadiazole-sulfonamide system.

  • Physical properties : These analogs are white/yellow solids with melting points ranging from 120–250°C, as confirmed by NMR and HRMS . The target compound’s melting point is likely lower due to reduced hydrogen-bonding capacity compared to benzamides.
  • Bioactivity : Thiazole-based compounds often exhibit kinase or antimicrobial activity, whereas sulfonamides are more commonly associated with carbonic anhydrase inhibition or receptor modulation .
Furan-Containing Derivatives

Ranitidine-related compounds (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) in and highlight the metabolic and stability challenges of furan derivatives.

  • Structural parallels: The dimethylaminomethyl-furan motif in ranitidine impurities resembles the furan-2-yl group in the target compound.
  • Functional implications : Furan rings are prone to oxidative degradation, as seen in ranitidine’s impurity profile. The target compound’s pyridine linkage may mitigate this instability .
Materials Science Analogues

Compounds like DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) in feature electron-withdrawing cyano groups instead of sulfonamides.

    Biological Activity

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C17_{17}H12_{12}N4_{4}O2_{2}S
    • Molecular Weight : 336.4 g/mol

    This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the furan and pyridine moieties may contribute to its pharmacological profile.

    Antimicrobial Activity

    Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.03 µg/mL against Staphylococcus aureus and Escherichia coli .

    Table 1: Antimicrobial Activity of Thiadiazole Derivatives

    Compound NameTarget BacteriaMIC (µg/mL)Reference
    Compound AS. aureus0.03
    Compound BE. coli0.05
    Compound CPseudomonas aeruginosa0.10

    Anticancer Activity

    Thiadiazole derivatives have also shown promise in anticancer research. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

    Case Study: Cytotoxicity Against Cancer Cells

    A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (T47D). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

    Anti-inflammatory Activity

    The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds are thought to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, a derivative was shown to reduce levels of TNF-alpha and IL-6 in vitro .

    The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

    • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
    • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases.
    • Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response during inflammatory conditions.

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